3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-27-15-3-5-16(6-4-15)28(25,26)23-13-11-22(12-14-23)17-7-8-18(21-20-17)24-10-2-9-19-24/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBJTPXIGAFQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule characterized by its unique structural features, including a pyridazine core, a piperazine moiety, and a sulfonyl group. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of the compound is . Its structure includes:
- A pyridazine ring that contributes to its biological activity.
- A piperazine ring which is often associated with various pharmacological effects.
- A sulfonyl group that enhances solubility and biological interactions.
Antitumor Activity
Research has indicated that derivatives of pyrazole compounds, such as the one , exhibit significant antitumor properties. Pyrazole derivatives have been shown to inhibit key oncogenic pathways, including:
- BRAF(V600E) : A common mutation in melanoma.
- EGFR : Associated with various cancers.
Evidence from studies suggests that the incorporation of a pyridazine moiety can enhance the inhibitory activity against these targets .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For instance:
- In vitro studies showed that pyrazole derivatives could inhibit bacterial growth by disrupting cell membrane integrity .
- The presence of the piperazine and sulfonyl groups may contribute to increased permeability and interaction with microbial targets.
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing pyrazole and piperazine rings has been documented. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The sulfonyl group enhances solubility and receptor binding affinity.
- The methoxyphenyl substituent appears to play a role in modulating lipophilicity, which is essential for cellular uptake.
Research indicates that variations in substituents on the piperazine or pyrazole rings can lead to significant changes in potency and selectivity against various biological targets .
Case Studies
- Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited potent activity against BRAF(V600E) mutant melanoma cells, suggesting that modifications to the piperazine and pyridazine components could enhance efficacy .
- Antimicrobial Testing : In a series of experiments, pyrazole derivatives were tested against several bacterial strains, showing varying degrees of inhibition. The results indicated that structural modifications could lead to improved antimicrobial properties .
- Inflammation Models : In vivo models have shown that compounds similar to this compound significantly reduced inflammation markers in animal models, supporting their potential therapeutic use .
Comparison with Similar Compounds
Substituent Variations in Sulfonylpiperazinyl-Pyridazine Derivatives
The target compound belongs to a class of sulfonylpiperazinyl-pyridazines with diverse substituents. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
